REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:7]=1[N+:15]([O-])=O>CO>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[C:7]=1[NH2:15]
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Name
|
1-(2-Methoxy-ethoxy)-2,3-dinitro-benzene
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Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COCCOC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evacuated
|
Type
|
WASH
|
Details
|
rinsed with argon several times
|
Type
|
ADDITION
|
Details
|
250 mg palladium on charcoal (10%) were added
|
Type
|
CUSTOM
|
Details
|
again the mixture was evacuated
|
Type
|
WASH
|
Details
|
rinsed with argon several times
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over “Celite”
|
Type
|
WASH
|
Details
|
the filter residue was washed with 100 mL MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=C(C(=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |